An In-depth Technical Guide to the Physicochemical Properties of Alpha-Lactose Monohydrate for Pharmaceutical Use
An In-depth Technical Guide to the Physicochemical Properties of Alpha-Lactose Monohydrate for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-lactose monohydrate (α-LMH) is a disaccharide (C₁₂H₂₂O₁₁·H₂O) that stands as one of the most widely used excipients in the pharmaceutical industry.[1][2] Its prevalence is due to a combination of factors including its cost-effectiveness, compatibility with a wide range of active pharmaceutical ingredients (APIs), and well-established safety profile. It serves multiple functions in oral solid dosage forms, acting as a filler, binder, and diluent in tablets and capsules, and as a carrier for dry powder inhaler (DPI) formulations.[1][3] The particulate and bulk properties of α-LMH are critical determinants of the manufacturability, stability, and performance of the final drug product.[2][4] Therefore, a thorough understanding of its physicochemical characteristics is essential for formulation scientists and drug development professionals to ensure product quality and efficacy. This guide provides a detailed overview of these properties, supported by quantitative data and experimental methodologies.
Crystallography and Morphology
Alpha-lactose monohydrate crystallizes in the monoclinic space group P2₁, with one molecule of water integrated into its crystal lattice for every molecule of lactose.[5] This water of hydration contributes significantly to the stability of the crystalline structure.
The characteristic morphology of α-LMH crystals precipitated from aqueous solutions is often described as "tomahawk-shaped".[4][6] This asymmetric shape is attributed to the presence of the β-anomer in the crystallization solution.[2][6] When dissolved in water, α-lactose undergoes mutarotation, establishing an equilibrium with its anomer, β-lactose.[6] The β-lactose can then act as a growth inhibitor, asymmetrically binding to the capping surfaces of the growing α-LMH crystal, which results in the distinct tomahawk morphology.[2][4] The growth rate and resulting crystal habit are influenced by factors such as solvent type and the presence of impurities.[7]
Table 1: Crystallographic Data for Alpha-Lactose Monohydrate
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₁₂ | [5] |
| Molecular Weight | 360.31 g/mol | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P 1 21 1 | [5] |
| Unit Cell Dimensions | a = 4.7830 Å, b = 21.540 Å, c = 7.7599 Å | [5] |
| Unit Cell Angles | α = 90.00°, β = 105.911°, γ = 90.00° | [5] |
Core Physicochemical Properties
The functional performance of alpha-lactose monohydrate in pharmaceutical processes like blending, granulation, and compression is dictated by its physical and chemical properties.
Physical and Powder Properties
Key physical properties include density, particle size distribution, flowability, and compressibility. These parameters are not intrinsic material constants but are dependent on the manufacturing process (e.g., milling, sieving, spray-drying).[8] Crystalline α-lactose monohydrate is known for being brittle and consolidating primarily through fragmentation during compression.[9][10] In contrast, amorphous lactose is more compressible and deforms plastically, which can yield tablets with higher tensile strength.[9][11]
Table 2: Summary of Physical and Powder Properties of Alpha-Lactose Monohydrate
| Property | Typical Value/Range | Significance in Pharmaceuticals | Reference |
| Density | |||
| True Density | ~1.53 - 1.54 g/cm³ | Fundamental property excluding pore volume; used in porosity calculations. | [12][13] |
| Bulk Density | Varies with particle size/shape | Affects die filling, material handling, and storage. | [14] |
| Tapped Density | Varies with particle size/shape | Indicates powder packing and compressibility. | [14] |
| Flowability | |||
| Angle of Repose | 35-45° (Fair to Passable) | Predicts powder flow from hoppers and during die filling. A lower angle indicates better flow. | [15][16] |
| Compressibility | |||
| Heckel Yield Pressure (Py) | ~85-88 MPa | Indicates the plasticity of the material during compression; lower values suggest more plastic deformation. | [17] |
| Other | |||
| Specific Optical Rotation | [α]D20 +52.2 to +52.8° | Used for identification and purity assessment. | [12][13] |
Thermal Behavior
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing α-LMH. The DSC thermogram shows a distinct endothermic event corresponding to the release of the water of crystallization, followed by decomposition at a higher temperature.[18] The loss of this water molecule occurs at a temperature of approximately 142-145°C.[18][19]
Table 3: Thermal Properties of Alpha-Lactose Monohydrate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Significance | Reference |
| Dehydration (Loss of Water) | ~142 - 143 | ~144 - 147 | Release of the single molecule of water of crystallization. | [18][20] |
| Decomposition/Melting | > 219 | ~220 - 223 | Thermal degradation of the lactose molecule. | [12][13][20] |
Solubility and Dissolution
The dissolution of α-LMH is a critical parameter for drug release from solid dosage forms. The process is more complex than for many other excipients because it involves not only the dissolution of the α-anomer but also its mutarotation in solution to the β-anomer.[21][22] Initially, α-lactose monohydrate dissolves until its solubility limit is reached.[22][23] Further dissolution is then limited by the rate at which the dissolved α-lactose converts to β-lactose, a process influenced by temperature and pH.[21][22]
Table 4: Solubility of Alpha-Lactose Monohydrate
| Solvent | Temperature | Solubility | Reference |
| Water | 25 °C | 7 g/100 mL | [24] |
| Methanol | 25 °C (298.15 K) | 2.37 x 10⁻⁴ (mole fraction) | [25] |
| Ethanol | 25 °C (298.15 K) | 1.41 x 10⁻⁴ (mole fraction) | [25] |
Moisture Sorption Behavior
Crystalline alpha-lactose monohydrate is known to be non-hygroscopic at ambient temperatures and relative humidity (RH) up to about 80-95% RH.[26][27] Its stable crystalline lattice, supported by hydrogen bonding networks, minimizes available sites for moisture adsorption.[26] However, the presence of even small amounts of amorphous lactose can significantly increase moisture sorption, as the amorphous form is hygroscopic and can undergo crystallization when the temperature exceeds its glass transition temperature, a process plasticized by humidity.[1][26][27] This can lead to changes in powder properties, such as caking and altered flowability.[27]
Spectroscopic Characterization
Vibrational spectroscopy techniques are valuable for identifying α-LMH and distinguishing it from other forms, particularly amorphous lactose.
-
FT-IR Spectroscopy : The fingerprint region of the FT-IR spectrum can be used to identify α-LMH. Amorphous lactose generally shows fewer and less defined peaks compared to the crystalline form.[28]
-
Raman Spectroscopy : Raman spectroscopy is also effective for determining the crystallinity of lactose.[29] Significant differences in peak areas, intensities, and depolarization ratios are observed between crystalline α-lactose monohydrate and amorphous lactose, particularly at Raman bands around 865 cm⁻¹ and 1082 cm⁻¹.[29][30]
Experimental Protocols
Accurate and reproducible characterization of α-LMH is vital for quality control and formulation development. The following are detailed methodologies for key analytical techniques.
Particle Size Analysis by Laser Diffraction
Laser diffraction is a rapid and robust method for determining the particle size distribution of lactose powders.[31] The dry dispersion method is often preferred.
-
Objective : To measure the particle size distribution of the α-LMH powder.
-
Apparatus : Laser diffraction particle size analyzer with a dry powder dispersion unit (e.g., Bettersizer 2600).[32][33]
-
Methodology :
-
Sampling : Obtain a representative sample of the lactose powder. Segregation can occur in bulk, so proper sampling techniques are essential.[31]
-
Dispersion Pressure Titration : To avoid particle breakage (comminution) of the fragile lactose crystals, an optimal dispersion pressure must be determined.[32][33]
-
Begin with a low dispersion pressure (e.g., 0.05 MPa) and measure the particle size distribution.
-
Incrementally increase the dispersion pressure (e.g., in steps of 0.05 MPa) and repeat the measurement at each step.[32]
-
Plot the measured particle size (e.g., D10, D50, D90) against the dispersion pressure.
-
The ideal pressure is found within the "stable platform" of the resulting curve, where the particle size remains constant despite increases in pressure. This indicates that agglomerates are dispersed without breaking the primary particles. A pressure of 0.1 MPa is often found to be suitable.[32][33]
-
Measurement : Set the analyzer to the optimized dispersion pressure. Introduce the representative sample into the feeder.
-
Initiate the measurement. The instrument will draw the powder through the measurement zone, where it scatters a laser beam. Detectors measure the scatter pattern, which is then converted to a particle size distribution using an appropriate optical model (e.g., Mie or Fraunhofer theory).[31]
-
Reporting : The results are typically reported as a volume-based distribution, including values for D10, D50 (median), and D90.
-
Density Measurement (Bulk and True)
-
Objective : To determine the bulk, tapped, and true density of the powder.
-
1. Bulk and Tapped Density (USP <616>) :
-
Apparatus : Graduated cylinder (e.g., 100 mL), balance, mechanical tapping device.
-
Methodology :
-
Weigh the empty graduated cylinder.
-
Gently pour a known mass of powder (e.g., 50 g) into the cylinder without compacting it.
-
Record the initial volume (V₀) to calculate the bulk density (Mass / V₀).
-
Place the cylinder in the tapping apparatus.
-
Tap the cylinder a specified number of times (e.g., 10, 500, 1250 taps) until the volume no longer changes significantly.
-
Record the final tapped volume (Vf).
-
Calculate the tapped density (Mass / Vf).
-
-
-
2. True Density (Gas Pycnometry) :
-
Apparatus : Helium pycnometer.[34]
-
Methodology :
-
Calibrate the instrument according to the manufacturer's instructions.
-
Accurately weigh a sample of the powder and place it in the sample chamber.
-
The instrument fills the chamber with helium gas to a specific pressure.
-
The gas is then expanded into a second, empty chamber of known volume, and the resulting pressure is measured.
-
Based on the pressure change and the known volumes, the instrument calculates the volume of the solid sample, excluding any inter-particle voids and pores.[34]
-
True density is calculated as the sample mass divided by the measured solid volume.
-
-
Angle of Repose Measurement
The angle of repose is an indicator of a powder's flowability and inter-particle friction.[15]
-
Objective : To measure the static angle of repose to assess powder flow properties.
-
Apparatus : Funnel with a fixed diameter, stand, horizontal flat surface, ruler.
-
Methodology (Fixed Funnel Method) :[35]
-
Secure the funnel to the stand at a fixed height above the horizontal surface.
-
Carefully pour the powder sample through the funnel.[36]
-
Allow the powder to form a conical pile on the surface until the apex of the cone reaches the tip of the funnel.
-
Carefully measure the height (h) of the powder cone and the radius (r) of its base.
-
The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r) .[16]
-
The flowability can be classified based on the measured angle (e.g., <30° Excellent, 31-35° Good, 36-40° Fair, >41° Passable to Very Poor).[16]
-
Thermal Analysis (DSC and TGA)
-
Objective : To determine the dehydration temperature and decomposition profile of α-LMH.
-
Apparatus : Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
-
Methodology :
-
Accurately weigh a small sample (typically 2-5 mg) into an appropriate sample pan (e.g., crimped aluminum pan for DSC).[18]
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[18][29]
-
For DSC : The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like dehydration and melting) and exothermic events (like crystallization) are recorded as peaks.[37]
-
For TGA : The instrument continuously records the mass of the sample as a function of temperature. Mass loss events, such as the release of water of crystallization, are identified as steps in the TGA curve.[37]
-
Analyze the resulting thermograms to identify the onset and peak temperatures for dehydration and decomposition.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the pharmaceutical use of alpha-lactose monohydrate.
Caption: Pharmaceutical workflow for lactose characterization.
Caption: The two-step process of lactose dissolution and mutarotation.
Caption: Key particle properties affecting lactose powder flow.
References
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